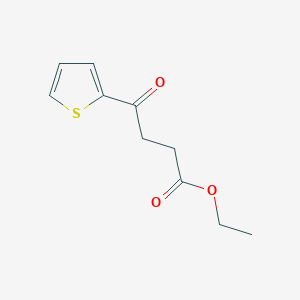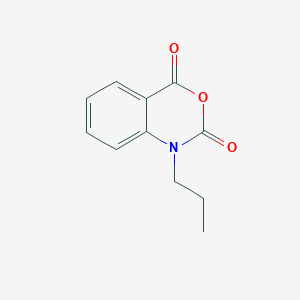
N-propylisatoic anhydride
描述
N-propylisatoic anhydride is an organic compound with the molecular formula C11H11NO3 It is a derivative of isatoic anhydride, which is a versatile building block in organic synthesis The compound contains a propyl group attached to the nitrogen atom of the isatoic anhydride structure
准备方法
Synthetic Routes and Reaction Conditions
N-propylisatoic anhydride can be synthesized through several methods. One common approach involves the cyclization of anthranilic acids using phosgene, triphosgene, or ethyl chloroformate as the carbonyl source . Due to the high toxicity of phosgene and its analogs, alternative methods have been developed, such as the catalytic carbonylation of substituted anilines with carbon monoxide using palladium(II) catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and safety considerations. The catalytic carbonylation method is preferred in industrial settings due to its higher yields and lower toxicity compared to phosgene-based methods .
化学反应分析
Types of Reactions
N-propylisatoic anhydride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: Reacts with nucleophiles such as water, alcohols, and amines to form carboxylic acids, esters, and amides, respectively.
Reduction: Can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Water: Hydrolysis to form carboxylic acids.
Alcohols: Esterification to form esters.
Amines: Amidation to form amides.
Lithium Aluminum Hydride: Reduction to form primary alcohols.
Major Products Formed
Carboxylic Acids: Formed from hydrolysis.
Esters: Formed from esterification with alcohols.
Amides: Formed from amidation with amines.
Primary Alcohols: Formed from reduction.
科学研究应用
N-propylisatoic anhydride has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-propylisatoic anhydride involves nucleophilic acyl substitution reactions. The compound’s anhydride group is highly reactive towards nucleophiles, leading to the formation of various products depending on the nucleophile used. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .
相似化合物的比较
N-propylisatoic anhydride can be compared with other similar compounds, such as:
Isatoic Anhydride: The parent compound, which lacks the propyl group.
Acetic Anhydride: A simpler anhydride used in similar nucleophilic acyl substitution reactions.
Benzoic Anhydride: Another aromatic anhydride with similar reactivity but different substituents.
This compound is unique due to the presence of the propyl group, which can influence its reactivity and the types of products formed in its reactions.
属性
IUPAC Name |
1-propyl-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-7-12-9-6-4-3-5-8(9)10(13)15-11(12)14/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMJXZRDZQXNSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398059 | |
| Record name | N-propylisatoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57384-38-0 | |
| Record name | N-propylisatoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
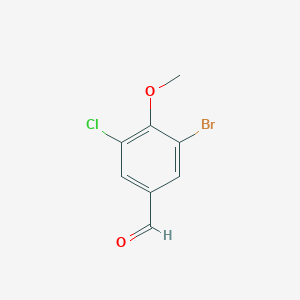
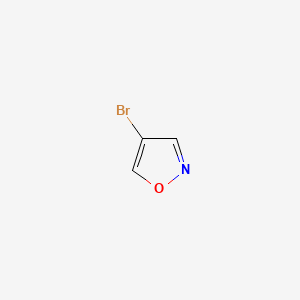
![4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274382.png)

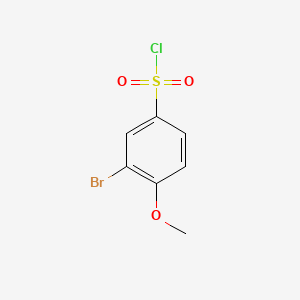
![4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1274386.png)
